molecular formula C14H9ClN2O6 B2725525 2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid CAS No. 2305423-52-1

2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B2725525
CAS No.: 2305423-52-1
M. Wt: 336.68
InChI Key: BSLJVUBILBCLEP-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound characterized by its complex structure, which includes a chloro-substituted phenyl group, a nitrobenzoic acid moiety, and a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid derivatives followed by the introduction of the chloro and hydroxy groups through electrophilic aromatic substitution reactions. The carbamoyl group is then introduced via a reaction with an appropriate isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification processes often involve crystallization and recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group, forming an amine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylcarbamoyl derivatives.

Scientific Research Applications

2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-benzoic acid
  • **3-Nitro-2-[(4-chlorophenyl)carbamoyl]benzoic acid
  • 4-Chloro-2-hydroxybenzoic acid

Uniqueness

2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a carbamoyl linkage, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[(4-chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O6/c15-7-4-5-9(11(18)6-7)16-13(19)12-8(14(20)21)2-1-3-10(12)17(22)23/h1-6,18H,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLJVUBILBCLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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